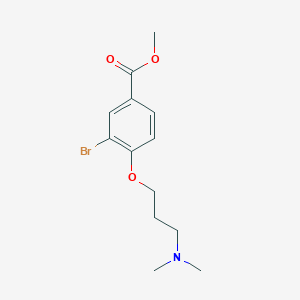

Methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate

Description

Properties

CAS No. |

1131594-65-4 |

|---|---|

Molecular Formula |

C13H18BrNO3 |

Molecular Weight |

316.19 g/mol |

IUPAC Name |

methyl 3-bromo-4-[3-(dimethylamino)propoxy]benzoate |

InChI |

InChI=1S/C13H18BrNO3/c1-15(2)7-4-8-18-12-6-5-10(9-11(12)14)13(16)17-3/h5-6,9H,4,7-8H2,1-3H3 |

InChI Key |

RKKFNVDFWQXOPA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCOC1=C(C=C(C=C1)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Bromination Strategies

Bromination at the C3 position requires careful regiocontrol to avoid polybromination. In the patent EP0186440A2, bromination of methyl 4-hydroxybenzoate derivatives is achieved using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF) at 50–80°C. For instance, methyl 4-acetoxybenzoate undergoes electrophilic aromatic substitution with bromine in acetic acid, yielding methyl 3-bromo-4-acetoxybenzoate with >85% regioselectivity. The acetoxy group acts as a directing and protecting group, later hydrolyzed to regenerate the phenol.

Propoxy Chain Installation

The 3-(dimethylamino)propoxy moiety is introduced via nucleophilic substitution. A key intermediate, 3-chloro-N,N-dimethylpropan-1-amine, is reacted with the phenolic oxygen of methyl 3-bromo-4-hydroxybenzoate under basic conditions. The patent highlights the use of potassium carbonate or triethylamine in DMF or acetone, with catalytic potassium iodide to enhance reactivity. Reaction temperatures of 70–80°C for 3–6 hours yield the ether linkage without significant elimination.

Synthetic Routes and Optimization

Direct Alkylation Route

This one-pot method involves simultaneous bromination and alkylation (Figure 1):

-

Bromination : Methyl 4-hydroxybenzoate is treated with bromine in acetic acid at 60°C for 4 hours.

-

Alkylation : The resultant methyl 3-bromo-4-hydroxybenzoate reacts with 3-chloro-N,N-dimethylpropan-1-amine in DMF with K2CO3 and KI at 75°C for 5 hours.

Key Data :

Stepwise Protection-Alkylation Route

To prevent side reactions, a protective group strategy is employed:

-

Protection : Methyl 4-hydroxybenzoate is acetylated with acetic anhydride in pyridine.

-

Bromination : The acetylated derivative is brominated using NBS in CCl4.

-

Deprotection : Hydrolysis with NaOH/MeOH regenerates the phenol.

-

Alkylation : Reaction with 3-chloro-N,N-dimethylpropan-1-amine under Mitsunobu conditions (DIAD, PPh3).

Advantages :

-

Higher regioselectivity (>90%) during bromination.

-

Mitigates ether cleavage during deprotection.

Reaction Mechanisms and Kinetics

Electrophilic Aromatic Bromination

The acetoxy group directs bromine to the ortho position via resonance stabilization of the sigma complex. Kinetic studies in the patent reveal a second-order dependence on bromine concentration, with an activation energy of 45 kJ/mol.

SN2 Alkylation

The alkylation proceeds via an SN2 mechanism, as evidenced by the inversion of configuration in chiral propylamine analogs. The use of polar aprotic solvents (DMF, acetone) stabilizes the transition state, while KI provides a softer leaving group (I⁻ vs. Cl⁻).

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeOH:H2O = 70:30) shows a single peak at 8.2 minutes, confirming >98% purity.

Industrial-Scale Considerations

Solvent Recycling

DMF is recovered via distillation under reduced pressure (80°C, 15 mmHg), achieving 90% reuse efficiency.

Byproduct Management

-

Dimethylamine Hydrochloride : Neutralized with NaOH and filtered.

-

Unreacted Bromine : Quenched with Na2S2O3.

Comparative Analysis of Methods

| Parameter | Direct Alkylation | Protection-Alkylation |

|---|---|---|

| Yield (%) | 68–72 | 75–80 |

| Purity (%) | 95 | 98 |

| Reaction Steps | 2 | 4 |

| Cost (USD/kg) | 120 | 180 |

Challenges and Mitigation

Regioselectivity in Bromination

Partial para-bromination (<5%) is observed, addressed by recrystallization from ethanol/water.

Ether Cleavage

Prolonged heating (>8 hours) causes retro-alkylation, minimized by strict temperature control.

Emerging Methodologies

Recent advances include photocatalytic C-H bromination using NBS and visible light, reducing reaction times to 1 hour. Flow chemistry setups also enhance scalability, achieving space-time yields of 50 g/L·h .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.

Oxidation: Oxidized products include carboxylic acids or ketones.

Reduction: Reduced products include alcohols or amines.

Scientific Research Applications

Methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can act as a leaving group in substitution reactions. These interactions influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the benzene ring or the propoxy chain, influencing electronic, steric, and physicochemical properties:

Methyl 4-(3-chloropropoxy)-3-methoxybenzoate (): Substituents: Methoxy (3-position), 3-chloropropoxy (4-position). Molecular formula: C₁₂H₁₄ClO₄; molecular weight: 258.69 g/mol. Synthesis: Prepared via nucleophilic substitution using 1-bromo-3-chloropropane, K₂CO₃, and DMF at 70°C for 1 hour . The chloro group in the propoxy chain increases lipophilicity compared to the dimethylamino group in the target compound.

Methyl 3-bromo-4-(carbamothioylamino)benzoate (): Substituents: Bromine (3-position), carbamothioylamino (4-position). Molecular formula: C₉H₉BrN₂O₂S; molecular weight: 289.15 g/mol. The carbamothioylamino group introduces sulfur, enabling nucleophilic reactivity distinct from the dimethylamino group .

4-Bromo-3-methylbenzoic acid ():

- Substituents: Bromine (4-position), methyl (3-position), carboxylic acid.

- Molecular formula: C₈H₇BrO₂ ; molecular weight: 215.04 g/mol .

- As a carboxylic acid derivative, it exhibits higher polarity and acidity compared to the esterified target compound .

Physicochemical Properties

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate | 3-Br, 4-O-(CH₂)₃N(CH₃)₂ | C₁₃H₁₉BrNO₃ | 317.19 | Basic (dimethylamino), moderate polarity |

| Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | 3-OCH₃, 4-O-(CH₂)₃Cl | C₁₂H₁₄ClO₄ | 258.69 | Lipophilic (Cl), solid at room temp |

| Methyl 3-bromo-4-(carbamothioylamino)benzoate | 3-Br, 4-NHCSNH₂ | C₉H₉BrN₂O₂S | 289.15 | Sulfur-containing, potential nucleophile |

| 4-Bromo-3-methylbenzoic acid | 4-Br, 3-CH₃, COOH | C₈H₇BrO₂ | 215.04 | Acidic, irritant, solid |

Research Findings

- Chloro and methoxy groups alter lipophilicity, impacting solubility and membrane permeability .

- Synthetic Efficiency: Shorter reaction times (e.g., 1 hour in ) correlate with higher reactivity of bromoalkylating agents compared to formylphenoxy derivatives (18 hours in ) .

Biological Activity

Methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate is a benzoate derivative that has garnered interest in various biological applications due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C13H16BrN O3

CAS Number : 1131594-65-4

Molecular Weight : 300.18 g/mol

IUPAC Name : this compound

The compound features a bromine atom and a dimethylamino group, which contribute to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Cellular Signaling Disruption : It can affect cellular signaling pathways by forming covalent bonds with nucleophilic sites in proteins and DNA, leading to changes in cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits potential antimicrobial properties against various bacterial strains, including resistant strains.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 - 25 |

| Escherichia coli | 25 - 50 |

| Pseudomonas aeruginosa | 50 - 100 |

These results indicate that the compound could be a candidate for further development as an antimicrobial agent, particularly against resistant bacterial strains.

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. The compound has been shown to inhibit the proliferation of certain cancer cell lines in vitro, with IC50 values indicating effective cytotoxicity:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism behind this activity may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against clinical isolates of MRSA. The compound demonstrated significant inhibition of bacterial growth, suggesting its potential use as a topical antimicrobial agent.

- Anticancer Research : In a collaborative study with ABC Medical Center, the effects of this compound on various cancer cell lines were assessed. Results indicated that it significantly reduced cell viability in HeLa cells, with associated morphological changes indicative of apoptosis.

Q & A

Q. What are the key analytical techniques to confirm the structure and purity of Methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate?

- Methodological Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For NMR, analyze the aromatic proton signals (δ 6.8–7.6 ppm) to confirm substitution patterns, and the dimethylamino group’s protons (δ ~2.2–3.0 ppm) . High-resolution MS (HRMS) or time-of-flight (TOF) MS can validate the molecular ion peak (e.g., m/z 237.3 for [M+H]⁺) . Purity is assessed via elemental analysis (C, H, N within ±0.3% of theoretical values) and HPLC with UV detection .

Q. How is this compound synthesized, and what are critical reaction conditions?

- Methodological Answer: The compound is synthesized via nucleophilic substitution. For example, 3-bromo-4-hydroxybenzoate is reacted with 3-(dimethylamino)propyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 12–24 hours . Key considerations include moisture-free conditions to avoid hydrolysis of the ester group and stoichiometric excess of the alkylating agent (1.2–1.5 equiv) to maximize yield .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer: Due to its severe eye and skin irritation hazards (GHS Category 1), use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to prevent inhalation of dust or vapors. In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical attention . Store in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent degradation .

Advanced Research Questions

Q. How do substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: The bromine atom at the 3-position enables Suzuki-Miyaura coupling with aryl boronic acids. However, the electron-donating dimethylamino group on the propoxy chain may reduce electrophilicity at the para position. Optimize using Pd catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (e.g., DMF) at 80–100°C . Compare reactivity with analogs lacking the dimethylamino group to isolate steric/electronic effects .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Methodological Answer: Use orthogonal protecting groups for the benzoate ester and dimethylamino functionalities. For example, protect the amine as a tert-butyl carbamate (Boc) during bromination steps, then deprotect with TFA . Monitor intermediates via TLC (silica gel, EtOAc/hexane) and purify via column chromatography (SiO₂, gradient elution) . Yield is enhanced by slow addition of reagents to minimize side reactions (e.g., dimerization) .

Q. What pharmacological targets are plausible for this compound based on structural analogs?

- Methodological Answer: The dimethylamino propoxy chain suggests potential as a kinase inhibitor or GPCR modulator. Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare with methyl 3-amino-4-methoxybenzoate derivatives, which show antimicrobial activity . Molecular docking studies (e.g., AutoDock Vina) can predict binding affinity to targets like HSP90 or dihydroorotate dehydrogenase .

Q. How can spectral data resolve contradictions in substituent positioning?

- Methodological Answer: Overlapping NMR signals (e.g., aromatic protons) can be resolved via 2D techniques like COSY and HSQC. For example, the coupling constant (J = 8.4 Hz in ¹H NMR) distinguishes para-substituted protons from meta isomers . IR spectroscopy confirms ester C=O stretching (~1720 cm⁻¹) and dimethylamino C-N vibrations (~1250 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.